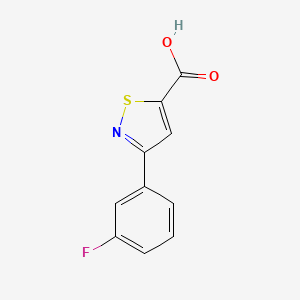

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

Description

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a fluorinated isothiazole derivative with a carboxylic acid substituent at the 5-position. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties . The fluorine atom at the 3-position of the phenyl ring in this compound likely enhances its metabolic stability and lipophilicity, influencing its pharmacokinetic profile.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFZAYHJRILMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamide precursors with halogenated phenyl derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the isothiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Heterocycle Core Variations

- Isothiazole vs. Isoxazole: Replacing the sulfur atom in isothiazole with oxygen (yielding isoxazole) significantly alters electronic properties.

Substituent Modifications

Fluorine Position and Number :

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid () has fluorine at the para position, which may reduce steric hindrance compared to the meta-fluorine in the target compound .

- 5-(3,5-Difluorophenyl)isoxazole-3-carboxylic acid () features two fluorine atoms, increasing electronegativity and lipophilicity, which could enhance membrane permeability but reduce solubility .

Additional Halogen Substituents :

- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid () introduces a chlorine atom, which increases molecular weight (237.25 g/mol vs. ~221.2 g/mol for the target compound) and may elevate toxicity risks due to slower metabolic clearance .

Physicochemical Properties

Biological Activity

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

The compound features a fluorophenyl group and an isothiazole ring , which contribute to its reactivity and biological interactions. The carboxylic acid moiety enhances its solubility and potential for hydrogen bonding with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

In antiviral studies, this compound has shown moderate activity against viruses, including HIV. The compound demonstrated a percentage inhibition of viral replication ranging from 33% to 45% at concentrations with acceptable cytotoxicity levels (CC50 > 200 µM) .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the isothiazole ring participates in various biochemical pathways. These interactions can inhibit or activate target proteins, leading to desired therapeutic effects .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the aryl ring can significantly influence biological activity. For instance, electron-withdrawing groups on the phenyl ring improve potency against cancer cell lines .

Table: Summary of Biological Activities

Case Studies

One significant study evaluated the compound's efficacy in vitro against various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells at concentrations around 10 µM, suggesting potential as an anticancer agent . Further research is needed to elucidate the precise mechanisms involved in its anticancer activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, and what reagents/conditions are critical for its preparation?

- Methodological Answer : The synthesis typically involves cyclization of precursor thioamides or via condensation reactions. For example, fluorophenyl-containing intermediates (e.g., 3-fluorophenylacetyl chloride) can be coupled with isothiazole-carboxylate derivatives under reflux in anhydrous solvents like dichloromethane. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance yield . Key steps include protecting the carboxylic acid group during heterocycle formation and deprotection using acidic hydrolysis (e.g., HCl/THF). Purity is ensured via recrystallization from ethanol/water mixtures.

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : X-ray crystallography (e.g., single-crystal diffraction) confirms the spatial arrangement of the fluorophenyl and isothiazole moieties, while NMR spectroscopy (¹H, ¹³C, and ¹⁹F) verifies proton environments and substituent positions. For instance, ¹⁹F NMR typically shows a singlet near -110 ppm for the meta-fluorine . Mass spectrometry (HRMS) validates molecular weight, and FTIR identifies carboxyl C=O stretches (~1700 cm⁻¹) .

Q. What safety protocols are essential when handling fluorinated isothiazole derivatives in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation of fine particles. Fluorinated aromatic compounds may release toxic HF under extreme heat; ensure access to calcium gluconate gel for skin exposure. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., CuI for Ullmann-type couplings) can enhance efficiency. Design of Experiments (DoE) tools like fractional factorial analysis help identify critical parameters. For example, increasing reaction time from 6 to 12 hours may improve cyclization yields by 15–20% .

Q. What strategies are used to resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from rotamers or solvent effects. Variable-temperature NMR (VT-NMR) can differentiate dynamic processes, while 2D techniques (COSY, NOESY) clarify coupling networks. Computational tools (DFT calculations) predict chemical shifts and compare them with experimental data to identify conformational isomers .

Q. How is the biological activity of this compound evaluated in drug discovery pipelines?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes (e.g., COX-2 for anti-inflammatory activity) at concentrations of 1–100 µM.

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains).

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK293 cells) .

Q. What computational approaches predict the reactivity of the isothiazole-carboxylic acid scaffold in derivatization reactions?

- Methodological Answer : Molecular orbital theory (HOMO/LUMO analysis via Gaussian 09) identifies nucleophilic/electrophilic sites. For example, the C-4 position of isothiazole is electrophilic, enabling SNAr reactions with amines. Machine learning models (e.g., random forests) trained on reaction databases can predict feasible transformations and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.